Zinc methacrylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMBTRGLTHJJRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065376 | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13189-00-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Methacrylate (B99206)

This guide provides a comprehensive overview of zinc methacrylate, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications. The information is intended for professionals in research, development, and drug discovery.

Chemical Structure and Formula

This compound, also known as zinc dimethacrylate, is an organometallic compound where a central zinc ion is coordinated to two methacrylate ligands.[1] The zinc, a divalent cation (Zn²⁺), forms ionic bonds with the carboxylate groups of the methacrylate anions.[2] This structure allows it to act as a crucial cross-linking monomer in polymerization reactions.[3]

-

Chemical Name: this compound; Zinc dimethacrylate[4]

-

CAS Number: 13189-00-9[5]

-

Molecular Formula: C₈H₁₀O₄Zn[6]

-

Linear Formula: [H₂C=C(CH₃)CO₂]₂Zn[5]

-

Molecular Weight: 235.55 g/mol [6]

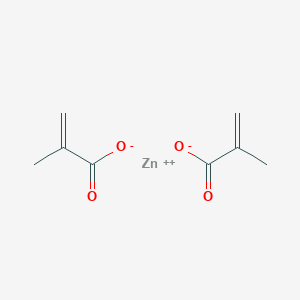

The chemical structure is depicted below:

(Note: This is a placeholder for a proper chemical structure diagram. The actual structure consists of a Zn²⁺ ion ionically bonded to two methacrylate anions: CH₂=C(CH₃)COO⁻)

(Note: This is a placeholder for a proper chemical structure diagram. The actual structure consists of a Zn²⁺ ion ionically bonded to two methacrylate anions: CH₂=C(CH₃)COO⁻)

Physicochemical and Crystallographic Data

The properties of this compound can vary slightly depending on the synthesis method and purity. The available data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder; Colorless to pale yellow crystalline solid | [3][7] |

| Melting Point | 179-182 °C; 229-232 °C | [4][7] |

| Density | 1.4 g/cm³; 2.04 g/cm³ | [7] |

| Solubility in H₂O | Soluble; 100mg/L at 20℃ | [7] |

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [8] |

| Lattice Constants | a = 17.94 Å, b = 9.16 Å, c = 13.2 Å | [8] |

| Molecules per Unit Cell | 8 | [8] |

| Symmetry | Pnam or Pna2 | [8] |

Experimental Protocols

Synthesis of this compound Powder

This protocol is adapted from a method involving the reaction of zinc oxide and methacrylic acid in a liquid hydrocarbon medium, which aids in dissipating the exothermic heat of reaction.[9]

Materials:

-

Zinc oxide (ZnO)

-

Methacrylic acid (MAA)

-

Liquid aliphatic hydrocarbon (e.g., n-heptane, n-hexane)

-

Nonionic surfactant (optional, e.g., alkylaryl polyether alcohols)

Procedure:

-

Dispersion: Disperse zinc oxide in the liquid aliphatic hydrocarbon medium within a reaction vessel equipped with an agitator.[9]

-

Reactant Addition: While agitating the dispersion, slowly add methacrylic acid. A molar ratio of approximately 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid is recommended.[9] The reaction is typically conducted at ambient temperature.[9]

-

Reaction: Continue stirring the mixture for several hours (e.g., 23 hours) while maintaining the temperature below 35°C.[9] The reaction of the acid with the zinc oxide results in the formation of zinc dimethacrylate particles, creating a fluid suspension.[9]

-

Recovery: Filter the resulting suspension to separate the solid zinc dimethacrylate particles from the liquid medium.[9]

-

Drying: Press the recovered particles to remove as much liquid as possible and air-dry them overnight.[9]

-

Final Drying: For complete removal of residual solvent, dry the powder in a vacuum oven at 60°C.[9]

The logical workflow for this synthesis process is illustrated in the diagram below.

References

- 1. 43.230.198.52 [43.230.198.52]

- 2. yehhsinchi.com [yehhsinchi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Addition of this compound in dental polymers: MMP-2 inhibition and ultimate tensile strength evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 9. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Zinc Methacrylate from Zinc Oxide and Methacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc methacrylate (B99206) from the reaction of zinc oxide (ZnO) and methacrylic acid (MAA). Zinc methacrylate serves as a crucial monomer in the production of various polymers and copolymers, finding applications in adhesives, coatings, sealants, and dental materials due to its ability to enhance adhesion and improve mechanical properties.[1] This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes process diagrams to elucidate the synthesis pathway and experimental workflows.

Chemical Reaction Pathway

The fundamental reaction for the synthesis of this compound involves the neutralization of the acidic methacrylic acid with the basic zinc oxide. This exothermic reaction yields zinc dimethacrylate and water.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the reaction medium and conditions. Below are detailed protocols for two common approaches: synthesis in a hydrocarbon dispersion medium and synthesis involving azeotropic distillation.

2.1. Method 1: Synthesis in a Liquid Aliphatic Hydrocarbon Dispersion Medium

This method, adapted from patent literature, focuses on producing a zinc dimethacrylate powder with a specific surface area by conducting the reaction in a non-solvent medium to facilitate heat dissipation and product recovery.[2]

Materials:

-

Zinc Oxide (ZnO)

-

Methacrylic Acid (MAA)

-

Liquid Aliphatic Hydrocarbon (e.g., hexane)[2]

-

Nonionic Surfactant (optional, e.g., alkylaryl polyether alcohol)[2]

Equipment:

-

Reaction vessel equipped with an agitator and temperature control

-

Dropping funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dispersion: Disperse zinc oxide in the liquid aliphatic hydrocarbon (e.g., hexane) within the reaction vessel. The mixture should be agitated to form a uniform suspension.[2]

-

Reactant Addition: While continuing agitation, slowly add methacrylic acid to the zinc oxide dispersion. The molar ratio of zinc oxide to methacrylic acid should be in the range of 0.5 to 0.6 moles of ZnO per mole of MAA.[2]

-

Reaction: The reaction is exothermic and can be conducted at ambient temperature. An initial temperature rise to approximately 42°C may be observed, which then gradually decreases.[2] For controlled reactions, the temperature can be maintained up to 70°C.[2] The reaction is typically continued with stirring for a total of 18 hours to ensure completion.[2]

-

Product Recovery: After the reaction is complete, recover the solid this compound particles from the liquid medium by filtration.[2]

-

Washing: Wash the filtered particles with fresh hexane (B92381) to remove any unreacted starting materials and byproducts.[2]

-

Drying: Dry the washed this compound particles. A common procedure involves drying in a vacuum oven at a low temperature (e.g., 40-50°C) for an extended period (e.g., 40 hours) to yield a fine, lightly caked powder.[2]

2.2. Method 2: Synthesis with Azeotropic Distillation

This method is employed to drive the reaction to completion by continuously removing the water formed during the reaction via azeotropic distillation with a suitable solvent.

Materials:

-

Zinc Oxide (ZnO)

-

Methacrylic Acid (MAA)

-

Water-insoluble hydrocarbon solvent that forms an azeotrope with water (e.g., toluene, xylene, hexane)[2]

Equipment:

-

Reaction flask equipped with a stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus or similar azeotropic distillation setup

-

Heating mantle

-

Condenser

-

Filtration or evaporation equipment for product recovery

Procedure:

-

Slurry Formation: Suspend zinc oxide in the chosen hydrocarbon solvent (e.g., toluene) in the reaction flask.[3]

-

Reactant Addition: Heat the suspension to a temperature between 40°C and 100°C (a typical range is 75-80°C).[3] While stirring vigorously, add methacrylic acid dropwise over a period of about 15-20 minutes.[3]

-

Azeotropic Reaction: Maintain the reaction temperature and continue stirring. The water produced during the reaction will form an azeotrope with the solvent and be collected in the Dean-Stark trap. The reaction is typically continued for 3.5 to 4 hours to ensure all the water is removed.[3]

-

Product Recovery: Once the reaction is complete, the resulting this compound can be recovered. This can be achieved by filtering the slurry and then drying the solid product, or by removing the solvent under reduced pressure.[3]

-

Drying: Dry the product, for instance, by heating at 50°C under reduced pressure for 2 hours to obtain the final this compound powder.[3]

Experimental Workflow and Logic

The general workflow for the synthesis of this compound can be visualized as a series of sequential steps. The logical relationship between different synthesis strategies often depends on the desired product characteristics and the scale of production.

Quantitative Data

The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Parameter | Value | Source |

| Molar Ratio (ZnO:MAA) | 0.5 - 0.6 moles ZnO per mole MAA | [2] |

| Reaction Temperature | Ambient to 70°C (Slurry Method) | [2] |

| 40 - 100°C (Azeotropic Method) | [2][3] | |

| 50 - 55°C (Azeotropic Example) | [3] | |

| 75 - 80°C (Azeotropic Example) | [3] | |

| Reaction Time | ~18 hours (Slurry Method) | [2] |

| 3.5 - 4 hours (Azeotropic Method) | [3] | |

| Surfactant Concentration | 0.1 - 1.0% by weight (based on ZnO + MAA) | [2] |

Table 2: Product Characterization and Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | [H₂C=C(CH₃)CO₂]₂Zn | [1] |

| Molecular Weight | 235.55 g/mol | [1] |

| Melting Point | 229 - 232 °C | [1] |

| Ash Content (Theoretical) | 34.5% | [2] |

| Ash Content (Experimental) | 33.7% | [2] |

| Purity (Example) | 99.5% | [3] |

| Water Content (Example) | 0.05% | [3] |

| DTA Endotherm (Major) | 177°C | [2] |

| DTA Endotherm (Minor) | 141°C | [2] |

In-situ Synthesis for Polymer Composites

In addition to the synthesis of the pure powder, this compound can be formed in situ during polymerization processes. For instance, in the creation of binders for exterior paints, nano ZnO is added to a monomer feed containing methacrylic acid. The ZnO reacts spontaneously with the acid groups to form this compound, which then participates in crosslinking reactions within the polymer matrix.[4] This approach is also utilized to create dual cross-linked networks in rubber materials, where the in situ formation of this compound introduces ionic bonds, enhancing properties like self-healing.[5]

This guide provides foundational knowledge for the synthesis of this compound. Researchers and professionals should adapt these protocols based on specific laboratory conditions, safety procedures, and desired product specifications. The selection of the synthesis route will depend on factors such as the required purity, particle size, and whether the this compound is to be isolated or generated in situ for a subsequent polymerization reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]

- 3. JPS5814416B2 - Process for producing zinc salt of acrylic acid or methacrylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methacrylic Acid Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylic acid zinc salt, also known as zinc methacrylate (B99206) or zinc dimethacrylate, is an organometallic compound with the chemical formula Zn(O₂CC(CH₃)=CH₂)₂. It serves as a versatile crosslinking agent and monomer in polymer chemistry, finding applications in the production of high-performance polymers, adhesives, coatings, and dental materials.[1] Its ionic and covalent characteristics impart unique properties to the materials in which it is incorporated, including enhanced thermal stability, mechanical strength, and adhesion.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of zinc methacrylate, detailed experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and reaction pathways.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][3] It is known for its high reactivity and thermal stability, making it a valuable component in various industrial applications.[4]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][3] |

| Molecular Formula | C₈H₁₀O₄Zn | [3][5] |

| Molecular Weight | 235.55 g/mol | [5][6] |

| Melting Point | 229-232 °C (decomposes) | [2][6][7] |

| Boiling Point | 160.5 °C at 760 mmHg | [3][5] |

| Density | 1.4 - 2.04 g/cm³ | [3][5][8] |

| Solubility | Slightly soluble in water. Soluble in alcohols and organic solvents. | [8][9] |

| Vapor Pressure | 1.23 mmHg at 25°C | [4][5] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 13189-00-9 | [6][7] |

| EC Number | 236-144-8 | [6] |

| InChI | 1S/2C4H6O2.Zn/c21-3(2)4(5)6;/h21H2,2H3,(H,5,6);/q;;+2/p-2 | [6] |

| SMILES | CC(=C)C(=O)O[Zn]OC(=O)C(C)=C | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with methacrylic acid.[2]

Materials:

-

Zinc oxide (ZnO)

-

Methacrylic acid (MAA)

-

Liquid aliphatic hydrocarbon (e.g., hexane) as a dispersion medium[5]

-

Three-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

-

Disperse a stoichiometric amount of zinc oxide in the liquid aliphatic hydrocarbon within the three-necked flask.

-

While stirring the dispersion, slowly add methacrylic acid from the dropping funnel. A molar ratio of approximately 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid is typically used.[5]

-

The reaction is exothermic; maintain the temperature, preferably at room temperature. The reaction can be conducted at temperatures up to 70°C.[5]

-

Continue stirring until the reaction is complete, which can be indicated by the disappearance of the methacrylic acid odor.[7]

-

Recover the resulting this compound powder from the liquid medium by filtration.

-

Dry the powder to remove any residual solvent.

Characterization Protocols

FTIR spectroscopy is used to identify the functional groups present in this compound and confirm its formation.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound powder with potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the powder directly on the ATR crystal.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands. Key peaks include the C=C stretching vibration (around 1650 cm⁻¹), asymmetric and symmetric stretching of the carboxylate anion (around 1593 cm⁻¹ and 1437 cm⁻¹, respectively).[10]

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 10-15 mg) of this compound into a TGA sample pan.[11]

-

Data Acquisition: Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[11][12]

-

Analysis: Analyze the resulting TGA curve, which plots weight loss as a function of temperature, to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

NMR spectroscopy can be used to confirm the structure of the methacrylate moiety in the zinc salt.

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).[13] Ensure the sample is fully dissolved and filter it to remove any solid particles.[13] The solution height in the NMR tube should be approximately 4-5 cm.[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the presence of the vinyl and methyl protons of the methacrylate group.

Mandatory Visualizations

Caption: Chemical structure of methacrylic acid zinc salt.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]

- 6. Effect of Zinc Chloride on the Velocity Coefficients in the Polymerization of Methyl Methacrylate | Nature [preview-nature.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JPS5814416B2 - Process for producing zinc salt of acrylic acid or methacrylic acid - Google Patents [patents.google.com]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

A Technical Guide to Zinc Methacrylate (CAS No. 13189-00-9): Properties, Synthesis, and Applications

Introduction

Zinc Methacrylate (B99206) (CAS No. 13189-00-9), also known as zinc dimethacrylate, is an organometallic compound that serves as a versatile chemical intermediate and functional monomer.[1] Its unique molecular structure, containing a central zinc ion coordinated to two methacrylate groups, imparts a range of desirable properties that are leveraged across various industries.[2][3] This compound is particularly valued in polymer science, materials engineering, and increasingly, in biomedical applications for its ability to act as a crosslinking agent, adhesion promoter, and mechanical property enhancer.[4][5] This technical guide provides an in-depth overview of the core properties, experimental protocols, and key applications of Zinc Methacrylate for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is typically a white to off-white crystalline powder.[4][6] It is chemically stable under standard room temperature conditions. The fundamental properties of this compound are summarized in the tables below.

General and Physical Properties

The general and physical characteristics of this compound are crucial for its handling, storage, and application in various formulations.

| Property | Value | Reference(s) |

| CAS Number | 13189-00-9 | [1][4][7][8][9][10][11][12][13][14] |

| Synonyms | Zinc dimethacrylate, Methacrylic acid zinc salt, ZDMA | [1][4][10][11][15] |

| Molecular Formula | C₈H₁₀O₄Zn / [H₂C=C(CH₃)CO₂]₂Zn | [1][4][10][11][13][15] |

| Molecular Weight | 235.55 g/mol | [4][10][11][12] |

| Appearance | White to off-white/light yellow crystalline powder | [4][6][7][10] |

| Melting Point | 229-232 °C | [4][8][12][14] |

| Density | 1.40 g/cm³ | [12][14][16] |

| Water Solubility | Slightly soluble (100 mg/L at 20°C) | [1][10][12][16] |

| Solubility (Other) | Soluble in organic solvents | [7] |

Crystallographic Data

X-ray studies have determined the crystal structure of the this compound monomer, providing insight into its solid-state arrangement.[17]

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [17] |

| Lattice Constants | a = 17.94 Å, b = 9.16 Å, c = 13.2 Å | [17] |

| Molecules per Unit Cell | 8 | [17] |

| Symmetry Group | Pnam or Pna2 | [17] |

Thermal Properties

This compound exhibits good thermal stability.[7] However, when exposed to elevated temperatures or open flame, it can decompose, developing irritating fumes, organic acid vapors, and zinc oxide fumes.[6][16] Hazardous polymerization may occur at high temperatures, especially when combined with other methacrylates.[1][6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to characterize the thermal stability and degradation profile of polymers and composites containing this compound.[18][19][20]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound and its composites.

Synthesis of this compound Powder

A method for preparing this compound powder with a controlled surface area has been detailed in the patent literature.[21] The process involves the reaction of zinc oxide with methacrylic acid in a non-aqueous medium.

Methodology:

-

Dispersion: A liquid aliphatic hydrocarbon, such as hexane, is used as a dispersing medium. A nonionic surfactant (e.g., octylphenoxy polyethoxy ethanol) can be added to maintain a fluid, pumpable suspension.[21]

-

Reactant Charging: Zinc oxide is charged into the dispersion medium under agitation. The molar ratio of zinc oxide to methacrylic acid should be approximately 0.5 to 0.6.[21]

-

Reaction: Methacrylic acid is added to the zinc oxide suspension. The reaction is typically conducted at room temperature with continuous stirring. An exotherm is often observed shortly after the addition of the acid.[21]

-

Reaction Time: The mixture is stirred for several hours (e.g., 18-23 hours) to ensure the reaction goes to completion.[21]

-

Recovery and Drying: The resulting this compound particles are recovered from the liquid medium and subsequently dried to yield the final powder product.[21]

Preparation of Polymer-ZnO/ZDMA Nanocomposites

This compound is frequently incorporated into polymer matrices to enhance their properties. A common method is in situ polymerization, where the monomer is polymerized in the presence of the zinc compound.

Methodology (e.g., PMMA/ZnO Composite): [22][23]

-

Dispersion: A defined amount of this compound or zinc oxide nanoparticles is dispersed into a liquid monomer, such as methyl methacrylate (MMA). Sonication is typically applied for 30 minutes to achieve a homogeneous dispersion.[22]

-

Initiation: A free-radical initiator, like azobisisobutyronitrile (AIBN), is added to the mixture under constant stirring.[22]

-

Polymerization: The solution is heated (e.g., to 80°C) to initiate polymerization. The reaction proceeds for a set duration (e.g., 4 hours) to form the composite material.[22]

-

Casting/Molding: The resulting polymer solution can be transferred into a mold to form sheets or other desired shapes.[22]

Key Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups and confirm the incorporation of this compound into polymer matrices or the successful synthesis of the compound.[23][24]

-

X-Ray Diffraction (XRD): Employed to analyze the crystalline structure of the monomer and to investigate changes in the polymer matrix upon the addition of this compound.[17][23][25]

-

Thermal Analysis (TGA/DSC): Used to determine the thermal stability, degradation temperatures, and glass transition temperatures of this compound-containing composites.[18][19][26]

-

Electron Microscopy (SEM/TEM): Provides visualization of the morphology and dispersion of this compound or related zinc oxide particles within a polymer matrix.[22][23][24][25]

Applications in Research and Development

The properties of this compound make it a valuable compound for both industrial and biomedical applications.

Polymer and Materials Science

This compound is widely used as a co-monomer and crosslinking agent in the production of high-performance polymers, adhesives, and coatings.[4]

-

Enhanced Mechanical Properties: Its incorporation into polymer matrices can significantly improve tensile strength, hardness, and thermal stability.[5][7]

-

Adhesion Promotion: It is a key ingredient in formulating strong, durable adhesives and sealants, particularly for the automotive and construction industries.[4][5][15]

-

Corrosion Resistance: In coatings, it contributes to superior corrosion resistance, making it ideal for protecting metal surfaces.[5]

Biomedical and Drug Development

The biocompatibility of zinc compounds has led to the exploration of this compound in biomedical fields.[7]

-

Dental Materials: It is used in dental resins, composites, and adhesives to improve mechanical strength and bonding to dental substrates.[4][7][25]

-

Matrix Metalloproteinase (MMP) Inhibition: Studies have shown that this compound can inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue degradation. This has potential applications in developing more durable dental restorations and in other therapeutic areas.[11][14]

-

Drug Delivery: As a component of polymeric matrices, it is being investigated for use in drug delivery systems and tissue engineering.[7][13][24] Research has explored its use in creating pH-responsive polymer micelles for targeted cancer therapy and in composites for the controlled release of antimicrobials.[24][27]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6] It may also cause an allergic skin reaction.[15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles should be worn.[1][16]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][16]

-

Skin and Body Protection: Wear suitable protective clothing.[1][9]

-

Respiratory Protection: In case of dust formation or inhalation risk, a NIOSH-certified dust and mist respirator is recommended.[1][6][16]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][9] Keep away from heat, direct sunlight, and strong oxidizing agents.[1][6][16]

-

Spill and Disposal: In case of a spill, sweep or shovel the material into an appropriate container for disposal.[1][6] Avoid generating dust and prevent entry into sewers or public waters.[1][6] Dispose of waste in accordance with local and national regulations.[1][6]

References

- 1. gelest.com [gelest.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. CAS 13189-00-9: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS#:13189-00-9 | Chemsrc [chemsrc.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ru.unilongindustry.com [ru.unilongindustry.com]

- 11. scbt.com [scbt.com]

- 12. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 13. This compound | 13189-00-9 | FZ36757 | Biosynth [biosynth.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. harwick.com [harwick.com]

- 16. gelest.com [gelest.com]

- 17. researchgate.net [researchgate.net]

- 18. Poly(methyl methacrylate)/layered zinc sulfide nanocomposites: Preparation, characterization and the improvements in thermal stability, flame retardant and optical properties (Journal Article) | ETDEWEB [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. arxiv.org [arxiv.org]

- 21. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]

- 22. asianpubs.org [asianpubs.org]

- 23. Synthesis, structural, and characterization of polymethylmethacrylate matrix−ZnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. yehhsinchi.com [yehhsinchi.com]

- 26. Poly(methyl methacrylate)/layered zinc sulfide nanocomposites: Preparation, characterization and the improvements in thermal stability, flame retardant and optical properties (Journal Article) | OSTI.GOV [osti.gov]

- 27. pubs.acs.org [pubs.acs.org]

Crystalline Structure of Anhydrous Zinc Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous zinc methacrylate (B99206), Zn(C₄H₅O₂)₂, is a metal-organic compound with significant applications as a crosslinking agent, polymer modifier, and, notably, as a bioactive molecule with potential in drug development, particularly in the inhibition of matrix metalloproteinases (MMPs).[1][2] Understanding its solid-state structure is fundamental to elucidating its properties and mechanism of action. This technical guide provides a comprehensive overview of the crystalline structure of anhydrous zinc methacrylate, detailing its synthesis, crystallographic parameters, and the experimental protocols used for its characterization. Furthermore, it explores its interaction with biological targets such as MMP-2, a key enzyme in tissue remodeling and disease progression.

Synthesis of Anhydrous this compound

The preparation of substantially anhydrous this compound is critical for obtaining crystalline material suitable for structural analysis and for applications where water content can be detrimental. The most common methods involve the reaction of a zinc source, typically zinc oxide (ZnO), with methacrylic acid in a non-aqueous medium.

Experimental Protocol: Azeotropic Dehydration Synthesis

This method is designed to produce high-purity, anhydrous this compound powder by removing the water formed during the reaction via azeotropic distillation.[3]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with a hydrocarbon solvent that forms an azeotrope with water (e.g., hexane, toluene).

-

Reactant Addition: Zinc oxide (ZnO) is dispersed in the solvent. The molar ratio of zinc oxide to methacrylic acid is typically between 0.5 and 0.6 moles of ZnO per mole of methacrylic acid.[4]

-

Reaction Conditions: Methacrylic acid is added to the stirred dispersion. The reaction is conducted at a temperature range of 40 to 100°C.[3] The water produced during the reaction is continuously removed from the system as an azeotrope with the solvent.

-

Product Recovery: After the reaction is complete (indicated by the cessation of water collection), the solid this compound product is recovered from the reaction mixture by filtration.

-

Drying: The collected powder is first air-dried and then vacuum-dried at 60-70°C to remove any residual solvent and ensure the product is anhydrous.[4]

Crystalline Structure and Crystallographic Data

The crystal structure of anhydrous this compound has been investigated using X-ray diffraction (XRD). These studies reveal an ordered, three-dimensional arrangement of zinc ions and methacrylate ligands.

Crystal System and Unit Cell Parameters

X-ray studies have shown that anhydrous this compound crystallizes in an orthorhombic unit cell.[5] The lattice constants and other key crystallographic data are summarized in Table 1.

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | [5] |

| Lattice Constants | ||

| a | 17.94 Å | [5] |

| b | 9.16 Å | [5] |

| c | 13.2 Å | [5] |

| Molecules per Unit Cell (Z) | 8 | [5] |

| Possible Space Groups | Pnam or Pna2 | [5] |

Molecular Structure and Coordination

Experimental Characterization

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique used to identify the crystalline phases of a material and determine its crystal structure.[7][8]

-

Sample Preparation: A sample of the synthesized anhydrous this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder or a glass capillary.[9]

-

Instrumentation: A powder diffractometer is used, equipped with an X-ray source (commonly Cu Kα, λ = 1.5406 Å), a sample stage, and a detector.[1]

-

Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (2θ). The detector measures the intensity of the diffracted X-rays at each angle. A typical scan might range from 5° to 80° in 2θ.

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. This pattern is compared to databases (e.g., ICDD) to confirm the identity of the material.[7]

-

Indexing and Unit Cell Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ). Software programs are used to index the peaks, assigning Miller indices (hkl) to each reflection.[1]

-

Structure Solution: From the indexed pattern and peak intensities, the space group is determined, and an initial structural model can be proposed, often using ab-initio methods.[1][9]

-

Structure Refinement: The final crystal structure, including atomic positions, is refined using techniques like Rietveld refinement to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Relevance in Drug Development: Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[3][10] While essential for physiological processes like wound healing, their overexpression is linked to pathologies such as cancer metastasis and arthritis. MMP-2 (Gelatinase A) is a key target in drug development for its role in these diseases.[3]

The catalytic activity of MMP-2 relies on a Zn²⁺ ion located in its active site, which is coordinated by three histidine residues.[11][12] this compound, as a source of zinc ions or as a molecule that can interact with the enzyme's active site, has been shown to inhibit MMP-2 activity. The mechanism is believed to involve interaction with the catalytic zinc center, either by displacing the catalytic water molecule or by altering the coordination environment, thereby blocking the enzyme's ability to bind and cleave its substrate (e.g., collagen).[10]

Conclusion

Anhydrous this compound possesses a well-defined orthorhombic crystalline structure that can be reliably characterized by powder X-ray diffraction. Its synthesis via azeotropic dehydration provides a pure, anhydrous material suitable for both structural analysis and advanced applications. The compound's ability to inhibit matrix metalloproteinases highlights its potential in the development of novel therapeutics. Further research, including single-crystal XRD studies to determine precise bond lengths and atomic positions, would provide deeper insights into its structure-property relationships and facilitate the rational design of new materials and drug candidates.

References

- 1. Crystal Structure Determination of XRD Data | Malvern Panalytical [malvernpanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.rigaku.com [resources.rigaku.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 11. Conformation and Domain Movement Analysis of Human Matrix Metalloproteinase-2: Role of Associated Zn2+ and Ca2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

An In-depth Technical Guide to the Solid-State Polymerization Mechanism of Zinc Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-state polymerization (SSP) of zinc methacrylate (B99206) offers a unique solvent-free approach to synthesizing poly(zinc methacrylate), a polymer with significant potential in various industrial and pharmaceutical applications. This technical guide delves into the core mechanism of this process, providing a comprehensive overview for researchers, scientists, and drug development professionals. The polymerization proceeds via a free-radical chain mechanism, heavily influenced by the crystalline structure of the monomer. This document outlines the key mechanistic steps, summarizes the available quantitative data, provides detailed experimental protocols for characterization, and explores the potential applications of the resulting polymer, particularly in the realm of drug delivery.

Introduction

This compound [Zn(MAA)₂] is a metallic salt of methacrylic acid that can undergo polymerization in the solid state, a process that occurs below the monomer's melting point.[1] This solvent-free method is advantageous for producing polymers with high purity and specific morphologies. The resulting poly(this compound) (PZDMA) is a material of interest due to its thermal stability and potential for applications ranging from reinforcing agents in composites to excipients in pharmaceutical formulations.[2][3] Understanding the underlying mechanism of solid-state polymerization is crucial for controlling the polymer's properties and tailoring it for specific applications.

The Solid-State Polymerization Mechanism

The solid-state polymerization of this compound is predominantly a free-radical process.[4] The reaction is highly dependent on the crystal lattice of the monomer, which dictates the proximity and orientation of the methacrylate groups.

Crystal Structure of this compound Monomer

X-ray diffraction studies have revealed that this compound monomer crystallizes in an orthorhombic unit cell.[5] The lattice parameters determine the arrangement of the monomer molecules, which in turn influences the propagation of the polymer chain in the solid state.

Table 1: Crystallographic Data for this compound Monomer

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Unit Cell Parameter 'a' | 17.94 Å | [5] |

| Unit Cell Parameter 'b' | 9.16 Å | [5] |

| Unit Cell Parameter 'c' | 13.2 Å | [5] |

| Molecules per Unit Cell | 8 | [5] |

| Symmetry Classification | Pnam or Pna2 | [5] |

Free-Radical Polymerization Steps

The polymerization proceeds through the classical steps of a free-radical chain reaction: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by high-energy radiation, such as gamma rays, or by thermal means.[5] Radiation generates free radicals within the crystal lattice of the monomer.

-

Propagation: The newly formed radicals attack the double bond of a neighboring methacrylate group, initiating the growth of a polymer chain. The topotactic control exerted by the crystal lattice plays a significant role in this step, influencing the stereochemistry of the resulting polymer. The polymer produced is generally less isotactic than that obtained from the solid-state polymerization of barium methacrylate dihydrate.[5]

-

Termination: The growing polymer chains terminate through recombination or disproportionation reactions. The mobility of the radical chain ends is restricted in the solid state, which can lead to different termination kinetics compared to solution or bulk polymerization.

Below is a DOT script representation of the free-radical polymerization mechanism.

References

- 1. Page loading... [guidechem.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. yehhsinchi.com [yehhsinchi.com]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Preparation of High Surface Area Zinc Dimethacrylate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for preparing high surface area zinc dimethacrylate (ZDMA) powder. The focus is on providing detailed experimental protocols and comparative data to aid researchers in the synthesis and application of this versatile compound. While various synthesis techniques exist for metal-organic compounds, the precipitation method is the most prominently documented and characterized for producing ZDMA powder.

Introduction to Zinc Dimethacrylate

Zinc dimethacrylate is a metal salt of methacrylic acid with the chemical formula Zn(C₄H₅O₂)₂. It serves as a crucial crosslinking agent and reinforcing filler in various polymer systems, including rubbers and dental resins. The surface area of ZDMA powder is a critical parameter that significantly influences its performance, affecting properties such as reaction kinetics, dispersibility, and the mechanical strength of the resulting composite materials. Achieving a high surface area is therefore a key objective in its synthesis for many advanced applications.

Preparation Methods

While several methods can be theoretically applied for the synthesis of metal salts, the direct precipitation method is the most extensively detailed in the scientific and patent literature for producing zinc dimethacrylate powder with a controlled surface area. Other potential methods, such as sol-gel and spray drying, are widely used for metal oxides like zinc oxide, but their specific application to zinc dimethacrylate for achieving high surface area is not well-documented in publicly available literature.

Precipitation Method

The precipitation method involves the reaction of a zinc source, typically zinc oxide (ZnO), with methacrylic acid (MAA) in a liquid medium, leading to the precipitation of zinc dimethacrylate. Key factors influencing the surface area of the final product include the choice of solvent, reaction temperature, reactant molar ratio, and subsequent drying conditions.[1]

This protocol is adapted from the methodology described in U.S. Patent 4,500,466A.[1]

Materials:

-

Zinc oxide (ZnO)

-

Methacrylic acid (MAA)

-

Liquid aliphatic hydrocarbon (e.g., hexane)

-

Optional: Nonionic surfactant (e.g., alkylaryl polyether alcohol)

Procedure:

-

Dispersion: Disperse zinc oxide in a liquid aliphatic hydrocarbon, such as hexane, in a suitable reaction vessel equipped with an agitator.

-

Reaction: While agitating the dispersion, slowly add methacrylic acid. The molar ratio of zinc oxide to methacrylic acid should be in the range of 0.5 to 0.6 moles of ZnO per mole of MAA.[1] The reaction is exothermic, and the hydrocarbon medium helps to dissipate the heat. The reaction is typically conducted at or below 35°C and can be continued for up to 23 hours.[1]

-

Optional Surfactant Addition: To improve the fluidity of the resulting suspension, a nonionic surfactant (0.1 to 1.0% by weight based on the combined weight of ZnO and MAA) can be added to the dispersion medium.[1]

-

Recovery: The precipitated zinc dimethacrylate particles are recovered from the liquid medium. This can be achieved by filtration. For a more complete removal of the liquid, the filtered particles can be pressed.

-

Drying: The recovered particles are first air-dried, preferably overnight. Final drying is conducted in a vacuum oven at a temperature between 60°C and 70°C to yield a fine, white powder.[1]

| Zinc Source | Acid Source | Solvent | Molar Ratio (ZnO:MAA) | Reaction Temperature (°C) | Drying Method | Resulting Surface Area (m²/g) | Reference |

| Zinc Oxide | Methacrylic Acid | Hexane | ~0.53 | < 35 | Air drying followed by vacuum oven at 60°C | 5.35 | [1] |

| Zinc Oxide | Methacrylic Acid | Heptane | Not Specified | Room Temperature | Air drying followed by vacuum oven at 60°C | 3.1 | U.S. Patent 4,500,466A |

Note: The surface area was determined by the nitrogen absorption method (BET analysis).

Other Potential Methods (Theoretical)

-

Sol-Gel Synthesis: This method typically involves the hydrolysis and condensation of metal alkoxide precursors. For ZDMA, a potential route could involve the reaction of a zinc alkoxide with methacrylic acid in a suitable solvent, followed by a controlled drying process (e.g., supercritical drying) to preserve a porous structure, which would lead to a high surface area.

-

Spray Drying: In this technique, a solution or slurry of the reactants (e.g., a pre-formed zinc dimethacrylate solution or a suspension of the reactants) is atomized into a hot gas stream. The rapid evaporation of the solvent can lead to the formation of fine, high-surface-area powders. The final particle size and morphology, and thus the surface area, are influenced by parameters such as the feed concentration, nozzle type, and drying temperature.

Characterization of Zinc Dimethacrylate Powder

To confirm the successful synthesis and to characterize the physical properties of the zinc dimethacrylate powder, several analytical techniques are employed:

-

Brunauer-Emmett-Teller (BET) Analysis: This is the standard method for determining the specific surface area of a powder by measuring the adsorption of nitrogen gas at cryogenic temperatures.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of zinc dimethacrylate by identifying the characteristic vibrational bands of the carboxylate group coordinated to the zinc ion and the disappearance of the bands associated with the starting materials.

-

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure and phase purity of the synthesized powder.

-

Scanning Electron Microscopy (SEM): SEM provides information on the morphology, particle size, and aggregation of the powder.

Visualizations

Logical Relationship Diagram for Precipitation Synthesis of Zinc Dimethacrylate

The following diagram illustrates the key relationships between the synthesis parameters and the final product characteristics in the precipitation method.

Caption: Key parameters influencing the properties of zinc dimethacrylate powder via precipitation.

Experimental Workflow for Precipitation of Zinc Dimethacrylate

This diagram outlines the step-by-step workflow for the precipitation synthesis of zinc dimethacrylate powder.

Caption: Workflow for the precipitation synthesis of zinc dimethacrylate powder.

Conclusion

The preparation of high surface area zinc dimethacrylate powder is most reliably achieved through the precipitation method, for which detailed experimental protocols are available. The surface area of the resulting powder is highly dependent on a range of synthesis and processing parameters, offering avenues for optimization. While other methods like sol-gel and spray drying present theoretical possibilities for producing high surface area ZDMA, further research and development are needed to establish specific and effective protocols. This guide provides a foundational understanding for researchers to produce and characterize zinc dimethacrylate powder for various advanced applications.

References

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of Zinc Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of zinc methacrylate (B99206), a versatile organometallic compound with applications in polymer synthesis, dental materials, and drug delivery systems. Understanding the thermal stability and melting point of this compound is critical for its effective use and processing in various advanced applications.

Thermal Properties of Zinc Methacrylate

This compound, with the chemical formula Zn(O₂CCH₃=CH₂)₂, is a white crystalline solid at room temperature. Its thermal behavior is characterized by a distinct melting point followed by decomposition at higher temperatures.

Melting Point

The melting point of this compound has been consistently reported in the literature. The compound typically melts in a narrow range, indicating a high degree of purity.

Table 1: Melting Point of this compound

| Parameter | Temperature Range (°C) |

| Melting Point | 229 - 232 |

Note: The melting point can be influenced by factors such as purity and crystalline form.

Thermal Stability and Decomposition

The thermal decomposition of metal carboxylates like this compound generally proceeds via the loss of the organic ligands, leading to the formation of the metal oxide. In the case of this compound, the primary decomposition products are expected to be zinc oxide (ZnO) and various organic fragments derived from the methacrylate ligand.

Experimental Protocols for Thermal Analysis

The thermal properties of this compound are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the generalized experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known Curie points are typically used for temperature calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss is first observed. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions of this compound.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak can be used to calculate the enthalpy of fusion.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of this compound using TGA and DSC.

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the carboxylate-zinc bonds, leading to the formation of zinc oxide and organic byproducts.

Caption: Postulated thermal decomposition pathway for this compound.

An In-depth Technical Guide to the Solubility of Zinc Methacrylate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc methacrylate (B99206) in aqueous and organic media. Due to the limited availability of precise quantitative data for organic solvents in publicly accessible literature, this guide summarizes known values, offers qualitative insights based on chemical principles, and presents a detailed experimental framework for the determination of solubility in-house.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from polymerization reactions to drug delivery systems. The following table summarizes the available quantitative solubility data for zinc methacrylate.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Citation(s) |

| Water | Protic | 0.01 | 20 | [1][2] |

Note: The solubility of this compound in water is low, with sources consistently reporting a value of 100 mg/L at 20°C[1][2].

Qualitative Solubility in Organic Solvents

This compound, as a metal salt of a carboxylic acid, possesses both ionic (from the zinc-carboxylate bond) and covalent (from the organic methacrylate backbone) character. Its solubility in organic solvents is therefore expected to be highly dependent on the polarity of thesolvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have hydrogen bond donating and accepting capabilities and high dielectric constants. It is anticipated that this compound would exhibit some degree of solubility in these solvents, facilitated by interactions between the polar solvent molecules and the ionic portion of the this compound molecule.

-

Polar Aprotic Solvents (e.g., Acetone (B3395972), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants but lack hydrogen bond donating ability. While some zinc salts can be soluble in highly polar aprotic solvents like DMF and DMSO, the solubility of this compound in these and other polar aprotic solvents like acetone and THF is not explicitly documented and would require experimental determination.

-

Nonpolar Solvents (e.g., Hexane (B92381), Toluene): Due to the significant ionic character of the zinc-carboxylate bond, it is expected that this compound will have very low solubility in nonpolar solvents. Indeed, some literature describes the use of hexane as a dispersion medium for this compound, which is indicative of poor solubility[3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, direct experimental determination is necessary. The following protocols outline two common and reliable methods for determining the solubility of a solid in a liquid.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution[4][5][6].

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. A common practice is to agitate for 24-48 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore filter (e.g., a 0.45 µm syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated supernatant is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying and Weighing: The solvent is carefully evaporated from the supernatant under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) to leave behind the solid this compound residue. The container with the residue is then dried to a constant weight in an oven at a temperature below the decomposition point of this compound.

-

Calculation: The solubility is calculated as the mass of the dried residue per volume (or mass) of the solvent used.

Analytical Quantification Method

This method involves preparing a saturated solution as described above, and then determining the concentration of the solute in the supernatant using an appropriate analytical technique. This can be more accurate for compounds with low solubility.

Methodology:

-

Saturation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Phase Separation: Follow step 3 from the Gravimetric Method.

-

Dilution: A known volume of the clear, saturated supernatant is carefully diluted with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a suitable analytical technique. Given the presence of a metal ion, methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are highly suitable for accurately measuring the zinc concentration. Alternatively, if this compound exhibits a suitable chromophore, UV-Vis spectrophotometry could be employed after establishing a proper calibration curve.

-

Calculation: The measured concentration of the diluted sample is used to back-calculate the concentration in the original saturated solution, thus giving the solubility.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to the use of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the solubility of this compound using an analytical quantification method.

Caption: Workflow for determining solubility.

Role of this compound in Polymer Crosslinking

This compound is often used as a crosslinking agent in free-radical polymerization. The bifunctional nature of the methacrylate groups allows it to form bridges between growing polymer chains.

References

- 1. 13189-00-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 13189-00-9 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to Zinc Methacrylate: Properties, Synthesis, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc methacrylate (B99206) is an organometallic compound that has garnered significant interest across various scientific disciplines, including polymer chemistry, materials science, and biomedicine. Its unique properties, stemming from the presence of both a polymerizable methacrylate group and a divalent zinc ion, make it a versatile building block for advanced materials. This technical guide provides a comprehensive overview of zinc methacrylate, focusing on its physicochemical properties, synthesis and characterization, and its burgeoning applications in the biomedical field, particularly in drug development as a matrix metalloproteinase inhibitor.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄Zn | [1][2][3][4] |

| [H₂C=C(CH₃)CO₂]₂Zn | [5][6] | |

| Molecular Weight | 235.55 g/mol | [1][2][3][5][6] |

| CAS Number | 13189-00-9 | [2][5][6] |

| Melting Point | 229-232 °C | [1][4][5][7] |

| Boiling Point | 160.5 °C at 760 mmHg | [1][7] |

| Density | 1.4 g/cm³ | [1][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in organic solvents. A study noted hexane (B92381) as a suitable dispersion medium. | [2][8] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of zinc oxide with methacrylic acid. Below is a detailed experimental protocol based on methods described in the literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Zinc oxide (ZnO)

-

Methacrylic acid (MAA)

-

Liquid aliphatic hydrocarbon (e.g., hexane) as a dispersing medium

-

Nonionic surfactant (optional, for improved dispersion)

-

Reaction flask with a stirrer and thermometer

Procedure:

-

Reaction Setup: Charge the reaction flask with the liquid aliphatic hydrocarbon dispersing medium. If a surfactant is used to improve the stability of the slurry, it should be added at this stage.

-

Addition of Reactants: Add zinc oxide to the dispersing medium under agitation. The molar ratio of zinc oxide to methacrylic acid should be approximately 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid.

-

Initiation of Reaction: While stirring, add the methacrylic acid to the zinc oxide suspension. An exothermic reaction is expected, leading to a rise in temperature.

-

Reaction Conditions: Continue stirring the mixture. The reaction can be conducted at room temperature or heated up to 70°C. The reaction time is typically several hours (e.g., 18-23 hours) to ensure completion.

-

Recovery and Drying: After the reaction is complete, the solid this compound product is recovered from the liquid medium by filtration.

-

Final Product: The recovered particles are then dried to yield a this compound powder.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for the carboxylate group (C=O) and the vinyl group (C=C) of the methacrylate moiety. The interaction between the zinc ion and the carboxylate group can also be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to elucidate the structure of the molecule. The spectra will confirm the presence of the methyl and methylene (B1212753) protons of the methacrylate group.

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the compound. It provides information on the decomposition temperature of this compound.

-

X-ray Diffraction (XRD): XRD analysis can be used to determine the crystalline structure of the this compound powder.

Applications in Biomedical Research and Drug Development

This compound's unique chemical nature makes it a promising candidate for various biomedical applications. Its ability to be polymerized into biocompatible materials, coupled with the biological activity of zinc ions, has led to its investigation in dental materials, drug delivery, and as an enzyme inhibitor.

This compound as a Matrix Metalloproteinase (MMP) Inhibitor

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is implicated in various pathological conditions, including cancer metastasis and inflammation. This compound has been identified as an inhibitor of MMPs, particularly MMP-2. The inhibitory mechanism is believed to involve the zinc ion from this compound interacting with the active site of the enzyme.

Experimental Protocol: MMP-2 Inhibition Assay using Gelatin Zymography

This protocol describes a typical experiment to evaluate the inhibitory effect of this compound on MMP-2 activity.

Materials:

-

Source of MMP-2 (e.g., conditioned media from cell cultures)

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂)

-

This compound (ZM) solutions of varying concentrations

-

Gelatin-containing polyacrylamide gels for electrophoresis

-

Incubation buffer

-

Staining and destaining solutions

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable buffer (e.g., 50 mM Tris-HCl with 5 mM CaCl₂) at various concentrations (e.g., 0.5, 1, 2, 4, 8, and 16 mM).

-

Electrophoresis: Load the MMP-2 containing samples onto the gelatin-containing polyacrylamide gels and perform electrophoresis under non-reducing conditions.

-

Enzyme Renaturation: After electrophoresis, wash the gels to remove the SDS and allow the enzyme to renature.

-

Inhibition Assay: Incubate the gels in the Tris-CaCl₂ buffer containing the different concentrations of this compound for a specified period (e.g., 24 hours) at 37°C. A control gel should be incubated in the buffer without this compound.

-

Visualization: Stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain. The areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The inhibition by this compound will be evident by a reduction in the intensity of these clear bands.

Visualizations

Experimental Workflow for Synthesis and Characterization of this compound

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Signaling Pathway for MMP-2 Inhibition by this compound

Caption: Proposed mechanism of MMP-2 inhibition by this compound.

Conclusion

This compound is a compound with significant potential, particularly in the development of advanced materials for biomedical applications. Its well-defined physicochemical properties, straightforward synthesis, and interesting biological activities, such as the inhibition of matrix metalloproteinases, make it a subject of ongoing research. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key technical aspects and potential applications of this versatile molecule. Further in vivo studies are warranted to fully explore the therapeutic potential of this compound-based materials.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 13189-00-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Micelles of poly[oligo(ethylene glycol) methacrylate] as delivery vehicles for zinc phthalocyanine photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. 43.230.198.52 [43.230.198.52]

- 6. Addition of this compound in dental polymers: MMP-2 inhibition and ultimate tensile strength evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enhancing Rubber-to-Metal Adhesion with Zinc Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zinc methacrylate (B99206) (ZDMA) as a coagent to significantly improve the adhesion between rubber compounds and various metal substrates. The following sections detail the mechanism of action, formulation guidelines, experimental protocols, and expected outcomes.

Introduction

Zinc methacrylate (ZDMA) is a metallic coagent that, when incorporated into a peroxide-cured rubber formulation, dramatically enhances the adhesion between the rubber and polar substrates like metals.[1] Beyond its role as an adhesion promoter, ZDMA also improves the mechanical properties of the rubber vulcanizate, including tensile strength, tear strength, hardness, and thermal stability.[1][2] This dual functionality makes it a highly effective additive in applications requiring robust and durable rubber-to-metal bonds, such as in automotive components, industrial machinery, and electronic devices.[3]

The primary mechanism of adhesion improvement involves the in situ polymerization of ZDMA during the vulcanization process. Initiated by peroxide radicals, ZDMA monomers polymerize and can be chemically grafted onto the rubber polymer chains.[1] The presence of zinc ions allows for the formation of ionic clusters and strong physical interactions with the polar metal surface, creating a robust interfacial bond.[1][4] This chemical bridge effectively distributes stress and enhances the overall durability of the bond.[5]

Quantitative Data on Adhesion and Mechanical Properties

The inclusion of ZDMA in rubber formulations leads to a quantifiable improvement in both adhesion to metal and the mechanical properties of the rubber itself. The following tables summarize representative data compiled from various studies.

Table 1: Effect of ZDMA Concentration on Rubber-to-Metal Adhesion

| Rubber Type | Metal Substrate | ZDMA Concentration (phr) | Peel Strength (N/mm) | Adhesion Improvement (%) |

| Polyisoprene (PI) | Not Specified | 40 | 6.55[6] | - |

| NBR/SBR | Brass | 0 (Control) | ~0.54 (estimated from 974% improvement) | 0 |

| NBR/SBR | Brass | 25 (with APTES silane) | 5.27 | 974 |

| NR/SBR | Brass | 25 (with APTES & 5 phr iron nanoparticles) | 5.93 | >1000 |

Note: The data for NBR/SBR and NR/SBR blends demonstrate the synergistic effect of ZDMA with other adhesion promoters like silanes.

Table 2: Influence of ZDMA on the Mechanical Properties of Nitrile Butadiene Rubber (NBR)

| Property | ZDMA Concentration (phr) | ||||

| 10 | 20 | 30 | 40 | 50 | |

| Tensile Strength (MPa) | Increase | Significant Increase | Optimum | Decrease | Decrease |